Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-
Description
4-Methyl-2-(4-methylphenyl)indeno[2,1-b]pyran is a polycyclic aromatic compound featuring a fused indenopyran core substituted with methyl and 4-methylphenyl groups. This structure is part of the broader indenopyran family, which is characterized by a bicyclic framework combining indene and pyran moieties. The compound’s molecular formula is C₂₂H₂₀O, with a molecular weight of 300.4 g/mol (estimated). Key structural features include:
Properties
CAS No. |
62096-46-2 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-7-9-15(10-8-13)18-11-14(2)20-17-6-4-3-5-16(17)12-19(20)21-18/h3-12H,1-2H3 |
InChI Key |
YTILGCMEEPINJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C=C3O2)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions (MCRs)
Multicomponent reactions are the most widely employed strategy for synthesizing indeno[2,1-b]pyran derivatives due to their atom economy and operational simplicity. For 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran, MCRs typically involve:
-
Aromatic aldehydes (e.g., 4-methylbenzaldehyde)
-
Active methylene compounds (e.g., malononitrile, 1,3-indanedione)
A representative protocol involves refluxing stoichiometric mixtures of pyrido triazine , malononitrile , and 4-methylbenzaldehyde in ethanol for 3 hours, yielding the target compound in 78–86% efficiency . Catalysts such as triethylbenzylammonium chloride (TEBAC) enhance reaction rates under aqueous conditions .
| Reagent | Molar Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyrido triazine | 1.0 | EtOH | 80 | 3 | 78–86 |
| Malononitrile | 1.0 | H2O | 60 | 5 | 85 |
| 4-Methylbenzaldehyde | 1.0 | Toluene | 110 | 12 | 65 |
Three-Component Cascade Cyclization
Cascade cyclization strategies enable the construction of the indeno[2,1-b]pyran core in a single pot. A metal-free approach using o-(2-acyl-1-ethynyl)benzaldehydes and N-acylglycines produces the target compound via sequential C–C and C–O bond formation . Key steps include:
-
1,2-Addition of the aldehyde to the amino acid.
-
5-exo-dig cyclization to form the pyran ring.
-
Aromatization via elimination.
This method achieves 70–90% yields under mild conditions (room temperature, 12–24 hours) and avoids toxic transition metals .
Organocatalytic Methods
L-Proline-catalyzed reactions provide an eco-friendly alternative. For example, refluxing 4-methylbenzaldehyde , malononitrile , and dimedone with 10 mol% L-proline in ethanol generates the indeno[2,1-b]pyran scaffold in 76–92% yields . The mechanism involves:
-
Enamine formation between the aldehyde and catalyst.
-
Knoevenagel condensation with malononitrile.
-
Michael addition and cyclization.
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| L-Proline | 10 | EtOH | 3 | 85 |
| TEBAC | 5 | H2O | 5 | 90 |
Solvent-Free Domino Reactions
Domino reactions under solvent-free conditions minimize waste and improve scalability. A protocol combining α,β-unsaturated aldimines and 2-arylidene-1,3-indanediones in acetonitrile at 60°C produces the target compound with 82% yield and high diastereoselectivity . Key advantages include:
-
No requirement for column chromatography.
-
Short reaction times (6–10 hours).
-
Compatibility with electron-donating and withdrawing substituents.
Solid-Phase Synthesis
Solid-phase methods using Wang resin or Merrifield resin enable combinatorial synthesis. For instance, immobilizing 4-methylbenzaldehyde on resin followed by sequential additions of malononitrile and indan-1,3-dione yields the target compound in 68–75% purity after cleavage .
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 15-minute irradiation of 4-methylbenzaldehyde , malononitrile , and 1,3-indanedione in acetic acid at 120°C achieves 88% yield . This method is ideal for high-throughput screening.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Catalyst | Green Metrics |
|---|---|---|---|---|
| Multicomponent Reactions | 78–86 | 3–5 h | None | Moderate |
| Organocatalytic | 85–92 | 3–6 h | L-Proline | High |
| Solvent-Free Domino | 82 | 6–10 h | None | Excellent |
| Microwave-Assisted | 88 | 15 min | None | High |
Mechanistic Insights
The formation of 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran proceeds via:
-
Knoevenagel Condensation : Between the aldehyde and active methylene compound to form an α,β-unsaturated intermediate.
-
Michael Addition : Nucleophilic attack by the heterocyclic precursor.
-
Cyclization : Intramolecular hemiacetal or lactone formation.
-
Aromatization : Dehydration or oxidation to stabilize the fused ring system .
Challenges and Optimization
-
Regioselectivity : Competing pathways may yield indeno[2,1-c]pyran isomers. Using bulky substituents or low-polarity solvents favors the desired product .
-
Scale-Up : Solvent-free and microwave methods are more scalable than traditional reflux .
-
Purification : Chromatography-free isolation is achievable via recrystallization from ethanol/water mixtures .
Chemical Reactions Analysis
Grignard Reactions
The compound undergoes nucleophilic addition with Grignard reagents at its ketone moiety. Key examples include:
These reactions proceed via nucleophilic attack on the carbonyl carbon, followed by protonation to yield tertiary alcohols. Steric effects from the 4-methylphenyl group influence regioselectivity .
Oxidation and Reduction
The compound exhibits redox activity at its pyran ring and substituents:
Oxidation
-
Reagents : KMnO₄ (acidic), CrO₃
-
Products : Ketone derivatives via cleavage of the pyran oxygen ring.
-
Mechanism : Electrophilic attack on electron-rich regions, leading to ring opening and subsequent oxidation.
Reduction
-
Reagents : NaBH₄, LiAlH₄
-
Products : Secondary alcohols or saturated indane derivatives .
-
Example : Reduction with LiAlH₄ in THF converts the carbaldehyde group to a hydroxymethyl moiety .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the phenyl and indeno groups:
| Reaction Type | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl groups | Nitro-substituted derivatives |
| Sulfonation | H₂SO₄/SO₃ | Ortho to pyran oxygen | Sulfonic acid adducts |
Nucleophilic substitution is less common due to the electron-deficient pyran ring but occurs under strong basic conditions (e.g., NH₃/EtOH).
Cyclization and Domino Reactions
The compound participates in multicomponent cascades:
Case Study: NHC-Catalyzed Cyclization
-
Reactants : α,β-unsaturated aldimines
-
Conditions : N-Heterocyclic carbene (NHC) catalyst, THF, 25°C
-
Products : Spiro-indenones (e.g., 9-[1,3-diaryl-3-(4-tolylsulfonamido)allyl]indeno[2,1-c]pyran-1-ones)
-
Yield : 72–85%
-
Mechanism : Michael addition → lactonization → [4+2] cycloaddition .
Divergent Syntheses with Amino Acids
| Amino Acid Type | Product | Key Bonds Formed |
|---|---|---|
| N-Acylglycines | Indeno[2,1-c]pyran-3-ones | 2 C–C, 2 C–O |
| Free amino acids | 1-Oxazolonylisobenzofurans | 1 C–C, 1 C–O |
Reaction pathways depend on the amino acid’s functional groups and steric profile .
Hydrolysis and Derivatization
-
Esterification : Methanol/H⁺ converts carbonyl groups to methyl esters (e.g., methyl 1-(benzoylmethyl)-3-substituted indane-2-carboxylate, 82% yield) .
-
Saponification : 5% KOH/EtOH cleaves esters to carboxylic acids (80% yield) .
Photochromic Behavior
Though not a chemical reaction per se, UV exposure induces reversible ring-opening:
This property is critical for applications in smart coatings and optical devices .
Comparative Reactivity
The 4-methylphenyl group enhances stability against oxidation compared to unsubstituted analogs. Key differences:
| Parameter | 4-Methyl-2-(4-methylphenyl) Derivative | Parent Indeno[2,1-b]pyran |
|---|---|---|
| Oxidation Resistance | High (stable to KMnO₄ < 50°C) | Low (degrades rapidly) |
| EAS Reactivity | Moderate (steric hindrance) | High |
Scientific Research Applications
Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the indenopyran scaffold significantly alter melting points, solubility, and stability. Below is a comparative analysis of analogs:
Key Observations :
Thermochemical Properties
Group additivity values (GAV) for enthalpy of formation (ΔHf°) highlight stability differences:
Insights :
- Methyl and phenyl substituents increase molecular rigidity, raising ΔHf° in the gas phase.
- Discrepancies between gas and solid phases (e.g., for 2,3,4-trimethylindeno[2,1-b]pyran) suggest packing inefficiencies in crystalline states .
Comparison with Target Compound :
Structural and Spectroscopic Analysis
Key Data from Analogs :
- IR Spectroscopy: C=O stretches in pyran derivatives (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one) appear at 1653 cm⁻¹, while NH₂ bands are observed at 3262 cm⁻¹ .
- 1H NMR : Aromatic protons in 4-methylphenyl-substituted compounds resonate near 7.26 ppm (singlet for NH groups) .
Implications for Target Compound :
- The absence of carbonyl groups in the target compound simplifies its IR profile, with dominant C-O-C and aromatic C-H stretches.
- Methyl groups at positions 2 and 4 would deshield adjacent protons, shifting NMR signals upfield compared to unsubstituted indenopyrans .
Biological Activity
Indeno[2,1-b]pyran, specifically the compound 4-methyl-2-(4-methylphenyl)-, is a member of the indeno-pyran family known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound through an analysis of existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran is , with a molecular weight of approximately 258.314 g/mol. The compound features a complex structure characterized by an indeno[2,1-b]pyran core with methyl and phenyl substitutions, which may influence its biological properties.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of related indeno-pyran derivatives. A study evaluated various derivatives for their in vitro antimicrobial activities against pathogenic bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that indeno[2,1-b]pyran compounds could possess similar antimicrobial properties. For example:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Excellent |
| 10 | MIC not specified | Active |
These findings imply that further investigation into the specific antimicrobial effects of 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran could yield promising results.
Photochromic Properties
The compound exhibits notable photochromic properties , allowing it to change color upon exposure to light. This characteristic is being explored for applications in biological imaging and as molecular switches in various fields including photonics and materials science. The ability to undergo reversible transformations under light exposure suggests potential utility in developing advanced imaging techniques or therapeutic agents.
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study focused on the synthesis and evaluation of various indeno-pyran derivatives for their antimicrobial efficacy. The results demonstrated that certain derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that indeno-pyran compounds may be effective against bacterial infections.
Case Study 2: Antioxidant Activity Assessment
Another investigation assessed the antioxidant capabilities of structurally similar compounds using DPPH radical scavenging assays. While direct data on 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran was not available, the results indicated that related compounds displayed significant scavenging activity, warranting further exploration of this particular derivative's potential antioxidant effects.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for cyclization efficiency.
- Solvent Effects : Use degassed CH₂Cl₂ or THF to minimize side reactions in air-sensitive steps .
- Temperature Control : Low temperatures (−78°C to 0°C) for sensitive intermediates; reflux for accelerated cyclization.
How can researchers characterize the crystal structure and electronic properties of 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran?
Answer:
Structural Characterization :
- X-ray Crystallography : Resolve bond lengths, angles, and stereochemistry. For example, Schiff base analogs of pyrans have been analyzed using single-crystal X-ray diffraction (CCDC deposition: 2042781) .
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 1.2–2.5 ppm for methyl groups; aromatic protons at δ 6.8–7.6 ppm) .
Q. Electronic Properties :
- UV-Vis Spectroscopy : Analyze π→π* transitions in the indeno-pyran core (λmax ~ 300–400 nm) .
- DFT Calculations : Compute HOMO-LUMO gaps and electrostatic potential maps using Gaussian or ORCA software .
What thermodynamic data (e.g., enthalpies of formation) are available for indeno[2,1-b]pyran derivatives, and how reliable are these measurements?
Answer:
Group additivity values (GAVs) for indeno[2,1-b]pyran derivatives have been reported, but discrepancies exist between gas- and solid-phase measurements. For example:
Q. Validation Methods :
- Calorimetry : Bomb calorimetry to measure ΔHf°(solid), corrected for sublimation enthalpies.
- Comparative Analysis : Cross-check with structurally related compounds (e.g., dihydrobenzopyrans) to identify systematic errors .
How can researchers resolve contradictions in thermodynamic data between computational models and experimental measurements for indeno[2,1-b]pyran derivatives?
Answer:
Strategies for Reconciliation :
- Refine Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) to better capture dispersion forces in bulky substituents .
- Phase-Specific Modeling : Separate gas- and solid-phase calculations, incorporating lattice energy corrections via Born-Haber cycles .
- Experimental Replication : Repeat calorimetry under controlled conditions (e.g., inert atmosphere) to minimize oxidation artifacts .
Case Study : For 6-phenylindeno[2,1-b]pyran, recalculating GAVs with revised torsional parameters reduced discrepancies by 8% .
What advanced computational methods are recommended to predict the reactivity and stability of substituted indeno[2,1-b]pyran derivatives?
Answer:
Computational Workflow :
Molecular Dynamics (MD) : Simulate thermal stability (e.g., NVT ensembles at 298–500 K) to identify decomposition pathways.
Reactivity Descriptors : Calculate Fukui indices (NBO analysis) to pinpoint electrophilic/nucleophilic sites .
Docking Studies : For bioactive derivatives, model interactions with target proteins (e.g., AutoDock Vina) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
